molecular formula C7H14ClNO3 B12338766 methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride

methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride

Cat. No.: B12338766
M. Wt: 195.64 g/mol
InChI Key: MKEFQXMASBWRKS-RIHPBJNCSA-N
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Description

Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride typically involves the enantioselective addition of a methyl group to a morpholinecarboxylate precursor. This process can be achieved through various methods, including the use of chiral catalysts and reagents to ensure the desired stereochemistry is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems allow for a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors enables precise control over reaction conditions, leading to higher yields and better enantioselectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace existing functional groups.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to achieve the desired transformations. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

Methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s chiral nature makes it valuable in the study of enzyme-substrate interactions and the development of chiral drugs.

    Medicine: It is used in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of various therapeutic agents.

    Industry: The compound is employed in the manufacture of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to methyl (2S,3R)-2-methyl-3-morpholinecarboxylate hydrochloride include:

  • Methyl (2S,3R)-2-amino-3-hydroxybutanoate hydrochloride
  • Methyl (2S,3R)-3-alkyl/alkenylglutamates

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the morpholine ring. This unique structure imparts distinct reactivity and interaction profiles, making it particularly valuable in the synthesis of chiral molecules and the study of stereoselective processes .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl (2S,3R)-2-methylmorpholine-3-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-5-6(7(9)10-2)8-3-4-11-5;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1

InChI Key

MKEFQXMASBWRKS-RIHPBJNCSA-N

Isomeric SMILES

C[C@H]1[C@@H](NCCO1)C(=O)OC.Cl

Canonical SMILES

CC1C(NCCO1)C(=O)OC.Cl

Origin of Product

United States

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